N'-(3-Bromobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(3-Bromobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromobenzylidene group, a fluorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-bromobenzaldehyde with 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N’-(3-Bromobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-Bromobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N’-(3-Bromobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives, such as:
3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(4-Methylphenyl)-1H-pyrazole-5-carbohydrazide: Contains a methyl group instead of a fluorine atom.
3-(4-Nitrophenyl)-1H-pyrazole-5-carbohydrazide: Features a nitro group in place of the fluorine atom.
The uniqueness of N’-(3-Bromobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide lies in its specific combination of bromobenzylidene and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H12BrFN4O |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12BrFN4O/c18-13-3-1-2-11(8-13)10-20-23-17(24)16-9-15(21-22-16)12-4-6-14(19)7-5-12/h1-10H,(H,21,22)(H,23,24)/b20-10+ |
InChI Key |
WBSPMMIWZRWDKL-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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